3-[2-Methoxy-3-(trifluoromethyl)phenyl]propionic acid
Overview
Description
“3-[2-Methoxy-3-(trifluoromethyl)phenyl]propionic acid” is a compound with the molecular weight of 248.2 . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 3-[2-methoxy-3-(trifluoromethyl)phenyl]propanoic acid . Its InChI code is 1S/C11H11F3O3/c1-17-10-7(5-6-9(15)16)3-2-4-8(10)11(12,13)14/h2-4H,5-6H2,1H3,(H,15,16) .Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . It has a molecular weight of 248.2 .Scientific Research Applications
Asymmetric Hydrogenation and Chiral Resolution
- The compound has been used in studies focusing on asymmetric hydrogenation, demonstrating its utility in producing optically pure compounds. For example, a related compound, (+)-2-(4-Methoxy-5-phenyl-3-thienyl)propionic acid, was obtained by asymmetric hydrogenation with high yield and optical purity, showcasing the potential of such compounds in stereoselective synthesis (Stoll & Süess, 1974).
- Additionally, chiral resolution of racemic mixtures using derivatives of these compounds has been explored. This includes the optimization of chiral resolution processes to obtain single enantiomers, indicating the compound's role in the separation of enantiomers in chemical research (Wei Hui-qian, 2015).
Photocrosslinking in Molecular Biology
- A derivative of this compound, 2,3-dihydroxy-3-{3-[3-(trifluoromethyl)diazirin-3-yl]phenyl}propionic acid, has been synthesized for use in photocrosslinking experiments in molecular biology. This illustrates its application in studying molecular interactions and structure-function relationships in biological systems (Kogon et al., 1992).
Synthesis and Analytical Properties
- Research on derivatives of 3-[2-Methoxy-3-(trifluoromethyl)phenyl]propionic acid has led to the development of novel chiral resolving agents, such as 2-Methoxy-2-(9-phenanthryl)propionic acid. These agents are crucial for the resolution of chiral compounds, highlighting the compound's significance in analytical chemistry (Ichikawa et al., 2003).
Enantiomeric Purity Determination
- The compound and its derivatives are instrumental in determining the enantiomeric purity of other compounds, as seen in the study of Mosher's acid (a derivative) using capillary gas chromatography. This application is vital in the pharmaceutical industry and chiral chemistry (König et al., 1990).
Synthesis of Fluorinated Heterocyclic Compounds
- Derivatives of this acid have been used in the synthesis of various fluorinated heterocyclic compounds. These compounds are of significant interest due to their potential applications in pharmaceuticals and materials science (Shi et al., 1996).
Synthesis of Naproxen Derivatives
- The compound has been utilized in the synthesis of novel naproxen derivatives. This highlights its role in creating new pharmaceutical compounds and advancing drug development (Pal et al., 2007).
Future Directions
properties
IUPAC Name |
3-[2-methoxy-3-(trifluoromethyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-17-10-7(5-6-9(15)16)3-2-4-8(10)11(12,13)14/h2-4H,5-6H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVANQFYNQSWMEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(F)(F)F)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-Methoxy-3-(trifluoromethyl)phenyl]propionic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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